1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2-CHLOROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound that features a unique combination of a thiadiazole ring and a quinolinedione structure
Preparation Methods
The synthesis of 1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2-CHLOROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzyl chloride and 2-chlorophenylamine.
Formation of Thiadiazole Ring: The thiadiazole ring is formed by reacting 2-chlorobenzyl chloride with thiosemicarbazide under acidic conditions, followed by cyclization.
Quinolinedione Formation: The quinolinedione structure is synthesized by reacting 2-chlorophenylamine with a suitable diketone under basic conditions.
Final Coupling: The final step involves coupling the thiadiazole and quinolinedione intermediates under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2-CHLOROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the quinolinedione moiety.
Cyclization: The compound can undergo intramolecular cyclization under specific conditions, leading to the formation of new ring structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2-CHLOROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
Biological Research: It is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action at the molecular level.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide, leveraging its bioactive properties.
Mechanism of Action
The mechanism of action of 1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2-CHLOROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Protein Binding: It can bind to proteins, altering their conformation and function, which can lead to therapeutic effects in disease treatment.
Pathway Modulation: The compound may modulate signaling pathways by interacting with key proteins involved in cellular processes, leading to changes in cell behavior and function.
Comparison with Similar Compounds
1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2-CHLOROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can be compared with other similar compounds, such as:
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar bioactivities, but differ in their substituents and overall structure.
Quinolinedione Derivatives: Compounds with the quinolinedione structure may have different substituents, leading to variations in their chemical and biological properties.
Sulfonamide Derivatives: These compounds contain sulfonamide groups and are known for their antibacterial and antiviral activities, similar to the target compound.
The uniqueness of 1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2-CHLOROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE lies in its combination of structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H19Cl2N3O2S2 |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C24H19Cl2N3O2S2/c25-17-8-3-1-6-14(17)13-32-24-28-27-23(33-24)29-19-10-5-11-20(30)22(19)16(12-21(29)31)15-7-2-4-9-18(15)26/h1-4,6-9,16H,5,10-13H2 |
InChI Key |
AEUYFQRYTJMXIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4Cl)C5=CC=CC=C5Cl)C(=O)C1 |
Origin of Product |
United States |
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